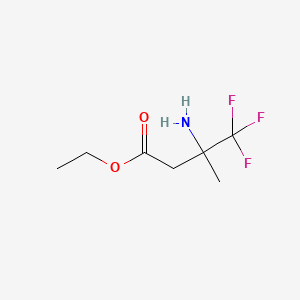

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

Description

Properties

Molecular Formula |

C7H12F3NO2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate |

InChI |

InChI=1S/C7H12F3NO2/c1-3-13-5(12)4-6(2,11)7(8,9)10/h3-4,11H2,1-2H3 |

InChI Key |

ORKGCECZINLLIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out at room temperature in an appropriate solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process begins with the addition of 4,4,4-trifluoro-3-oxobutanoate to the reactor, followed by the gradual introduction of ammonia or an amine source. The reaction mixture is maintained at a specific temperature and pressure to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like acetonitrile or dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Substitution: Derivatives with various functional groups, such as alkyl or acyl derivatives.

Oxidation: Oxidized products, including carboxylic acids or ketones.

Reduction: Reduced products, such as alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles, which are important in medicinal chemistry and materials science.

Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related compounds is presented below, focusing on molecular features, physicochemical properties, synthesis, and applications.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | CAS No. | Key Substituents | Key Differences |

|---|---|---|---|---|

| Ethyl 3-amino-4,4,4-trifluorocrotonate | C₆H₈F₃NO₂ | 372-29-2 | 3-amino, 4,4,4-trifluoro, α,β-unsaturated | Contains a double bond (crotonate) |

| Ethyl 4,4,4-trifluoro-3-methylbutanoate | Not specified | 6975-13-9 | 3-methyl, 4,4,4-trifluoro | Lacks an amino group |

| Ethyl 3-aminocrotonate | C₆H₉NO₂ | 372-29-2 | 3-amino, α,β-unsaturated | Lacks fluorine substituents |

| Ethyl 4,4-difluoro-3-oxobutanoate | C₆H₈F₂O₃ | 2266-48-0 | 4,4-difluoro, 3-keto | Keto group instead of amino/methyl |

Physicochemical Properties

Key Research Findings

Stereochemical Control: The trifluoromethyl group in Ethyl 3-amino-4,4,4-trifluorocrotonate significantly influences reaction stereochemistry, enabling diastereoselective synthesis of chiral amines .

Thermal Stability: Fluorinated amino esters exhibit higher thermal stability than non-fluorinated analogs, making them suitable for high-temperature reactions .

Market Availability: Ethyl 3-amino-4,4,4-trifluorocrotonate is commercially available in bulk (up to 2.5 kg) with 98.5% purity, priced at ~$1940/kg .

Biological Activity

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated amino acid derivative that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8F3NO2 and a molecular weight of approximately 185.14 g/mol. The compound is characterized by a trifluoromethyl group which significantly influences its chemical behavior and biological interactions. It appears as a clear liquid and is sensitive to air, necessitating careful handling and storage at temperatures between 2-8°C. Its melting point ranges from 100-102°C, with a boiling point of 70-71°C at reduced pressure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. This process allows for the introduction of the trifluoromethyl group while preserving the amino and ester functionalities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating penetration through biological membranes and interaction with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and modulating various biochemical pathways.

Biological Activities

Research indicates that modifications to this compound can lead to varied biological activities, making it a candidate for further investigation in medicinal chemistry. Some notable activities include:

- Antimicrobial Activity : Certain studies have suggested potential antimicrobial properties against various pathogens.

- Enzyme Inhibition : The compound has been explored for its role as an enzyme inhibitor in biochemical pathways.

- Cellular Interaction : this compound may interact with cellular receptors or transporters, influencing cellular signaling pathways .

Case Study 1: Enzyme Interaction

In one study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that the compound exhibited significant inhibitory effects on target enzymes, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Screening

Another research effort screened this compound against various bacterial strains. Results demonstrated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This positions it as a promising candidate for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C6H9F3O2 | Contains a hydroxy group enhancing reactivity |

| Ethyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | C6H9F3N | Features an additional hydroxy group |

| Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3N | Contains a double bond altering physical properties |

This table illustrates how structural variations can influence the biological properties of similar compounds.

Q & A

Basic: What are the most reliable synthetic routes for Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate, and how do their yields compare?

Methodological Answer:

The compound is typically synthesized via two primary pathways:

- Pathway 1: Condensation of ethyl trifluoroacetoacetate with ammonia or amine derivatives under controlled pH and temperature (e.g., reflux in ethanol at 60–80°C). This method avoids intermediate isolation but may require purification via column chromatography (hexane/ethyl acetate) to remove byproducts .

- Pathway 2: Direct amination of ethyl 4,4,4-trifluoro-3-oxobutanoate using hydroxylamine hydrochloride, followed by reduction. This approach achieves moderate yields (~50–60%) but involves multi-step purification .

Comparative studies indicate Pathway 1 is more scalable, while Pathway 2 offers better stereochemical control for enantiopure derivatives .

Advanced: How can enantiomer separation be optimized for this compound in asymmetric synthesis?

Methodological Answer:

Enantiomer separation is critical for pharmacological applications. Two validated methods include:

- Chiral Chromatography: Using cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with a mobile phase of hexane/isopropanol (90:10 v/v), achieving baseline resolution (α > 1.5) .

- Enzymatic Resolution: Whole-cell biocatalysis with E. coli expressing aldehyde reductase and glucose dehydrogenase enables enantioselective reduction of the ketone precursor. This method achieves >90% enantiomeric excess (ee) for the (R)-enantiomer .

For large-scale applications, enzymatic methods are preferred due to lower solvent waste and higher stereoselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- NMR: H and F NMR to confirm the trifluoromethyl group ( ≈ -65 to -70 ppm) and amino proton signals ( ≈ 2.5–3.5 ppm) .

- IR Spectroscopy: Detection of the carbonyl stretch (~1730 cm) and NH bending (~1600 cm) .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 183.13 (CHFNO) with fragmentation patterns confirming the ester and amino groups .

Advanced: How can conflicting data on biological activity be resolved when testing this compound against enzyme targets?

Methodological Answer:

Contradictions in bioactivity studies (e.g., IC variability) often arise from assay conditions. Mitigation strategies include:

- Standardized Assay Buffers: Use Tris-HCl (pH 7.4) with 1 mM DTT to stabilize enzyme conformations and reduce solvent effects .

- Control for Stereochemistry: Ensure enantiopurity (>98% ee) via chiral HPLC before testing, as racemic mixtures may mask activity .

- Dose-Response Curves: Triplicate measurements across a 10-point concentration range (0.1–100 µM) to account for non-linear kinetics .

Basic: What are the critical safety considerations for handling this compound in the lab?

Methodological Answer:

- Toxicology: Classified as a skin/eye irritant (H319, H335). Use nitrile gloves and safety goggles during handling .

- Storage: Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the ester group .

- Waste Disposal: Neutralize with 10% aqueous NaOH before disposal in halogenated waste containers .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with the AMBER force field to model binding to trifluoromethyl-sensitive enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the amino group and catalytic serine residues .

- MD Simulations: GROMACS-based 100-ns trajectories to assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The -CF group acts as a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack by amines or thiols in SN reactions, though steric hindrance from the methyl group may reduce yields in bulky nucleophiles .

Advanced: What strategies improve the compound’s stability in aqueous media for in vitro studies?

Methodological Answer:

- pH Control: Maintain solutions at pH 6.5–7.0 to minimize ester hydrolysis. Use phosphate buffers instead of Tris, which may catalyze degradation .

- Lyophilization: Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life. Reconstitute in anhydrous DMSO immediately before use .

Basic: What are the key differences in spectral data between this compound and its non-fluorinated analogs?

Methodological Answer:

- F NMR: A single peak at ~-67 ppm for the -CF group, absent in non-fluorinated analogs.

- H NMR: Downfield shift of the methylene protons adjacent to the ester (δ ≈ 4.2 ppm vs. δ ≈ 3.8 ppm in non-fluorinated analogs) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth: Diffuse vapor diffusion with hexane/dichloromethane (1:1) at 4°C yields suitable crystals for analysis.

- Data Collection: Use synchrotron radiation (λ = 0.8 Å) to resolve fluorine atoms. Refinement with SHELXL achieves R-factors < 5% for enantiopure derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.